4-[2-({[(2-methoxyphenyl)carbamoyl]methyl}sulfanyl)-4-oxo-3,4-dihydroquinazolin-3-yl]-N-(2-phenylethyl)butanamide
Description
4-[2-({[(2-Methoxyphenyl)carbamoyl]methyl}sulfanyl)-4-oxo-3,4-dihydroquinazolin-3-yl]-N-(2-phenylethyl)butanamide is a synthetic small molecule featuring a quinazolinone core fused with a sulfanyl-linked carbamoyl methyl group and a phenethyl-substituted butanamide side chain. The quinazolinone scaffold is a hallmark of bioactive compounds, often associated with kinase inhibition or epigenetic modulation . The sulfanyl and carbamoyl groups enhance binding affinity to target proteins, while the phenethyl moiety may improve pharmacokinetic properties, such as membrane permeability and metabolic stability .
Properties
IUPAC Name |
4-[2-[2-(2-methoxyanilino)-2-oxoethyl]sulfanyl-4-oxoquinazolin-3-yl]-N-(2-phenylethyl)butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H30N4O4S/c1-37-25-15-8-7-14-24(25)31-27(35)20-38-29-32-23-13-6-5-12-22(23)28(36)33(29)19-9-16-26(34)30-18-17-21-10-3-2-4-11-21/h2-8,10-15H,9,16-20H2,1H3,(H,30,34)(H,31,35) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRUBTCXOUZYCTJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)CSC2=NC3=CC=CC=C3C(=O)N2CCCC(=O)NCCC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H30N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
530.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-[2-({[(2-methoxyphenyl)carbamoyl]methyl}sulfanyl)-4-oxo-3,4-dihydroquinazolin-3-yl]-N-(2-phenylethyl)butanamide is a novel synthetic molecule that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 484.67 g/mol. The structure features a quinazoline core, which is known for its diverse pharmacological properties.
- Antiproliferative Activity : Research indicates that derivatives of quinazoline compounds often exhibit significant antiproliferative effects against various cancer cell lines. For instance, related compounds have shown activity in sub-micromolar concentrations against human cervix carcinoma (HeLa) cells, suggesting that this compound may also possess similar properties .
- Inhibition of Enzymatic Activity : Compounds with similar structural motifs have been studied for their ability to inhibit specific enzymes involved in cancer progression and inflammatory responses. The presence of the sulfanyl group may enhance the interaction with target enzymes, leading to inhibition of their activity.
- Selective Cytotoxicity : Some studies have reported that certain derivatives exhibit lower cytotoxicity towards healthy cells compared to cancer cells, indicating a potential for selective targeting in therapeutic applications .
Table 1: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antiproliferative | Inhibition of HeLa cell growth | |
| Enzyme Inhibition | Potential inhibition of kinases | |
| Selective Cytotoxicity | Higher selectivity index > 10 |
Case Studies
- Anticancer Properties : A study explored the antiproliferative effects of related compounds on various cancer cell lines, revealing that modifications to the quinazoline structure can significantly alter biological activity. The study highlighted the importance of the sulfanyl group in enhancing the anticancer properties .
- Pharmacological Screening : In another investigation, a series of compounds similar to this compound were screened for their ability to inhibit specific cancer pathways. Results indicated that certain structural modifications could lead to increased potency and selectivity against cancer cells .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Physicochemical and Pharmacokinetic Properties
highlights the use of Tanimoto coefficients for comparing molecular similarity. While the target compound lacks direct similarity data, its structural motifs align with sulfonamide-bearing analogs like 4-[methyl-(4-methylphenyl)sulfonylamino]-N-(1,3-thiazol-2-yl)butanamide (). Both compounds feature sulfonamide linkages and aromatic side chains, but the quinazolinone core may confer distinct electronic properties.
Table 2: Molecular and Pharmacokinetic Comparison
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
